Ethyl 4-hydroxy-3-methylbut-2-enoate

Catalog No.
S3617866
CAS No.
65527-85-7
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-3-methylbut-2-enoate

CAS Number

65527-85-7

Product Name

Ethyl 4-hydroxy-3-methylbut-2-enoate

IUPAC Name

ethyl 4-hydroxy-3-methylbut-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h4,8H,3,5H2,1-2H3

InChI Key

GJPOQWCBISWQSP-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)CO

Canonical SMILES

CCOC(=O)C=C(C)CO

Ethyl 4-hydroxy-3-methylbut-2-enoate, with the molecular formula C7H12O3, is an organic compound classified as an ester. It is derived from 4-hydroxy-3-methylbut-2-enoic acid and ethanol. This compound is notable for its structural features, which include a hydroxyl group and an alkene moiety, making it versatile in various

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions, where nucleophiles like amines or thiols are introduced under acidic or basic conditions.

Major Products from Reactions

Reaction TypeProduct
Oxidation4-hydroxy-3-methylbut-2-enone
Reduction4-hydroxy-3-methylbutanol
SubstitutionVarious substituted esters or amides

Research into the biological activities of ethyl 4-hydroxy-3-methylbut-2-enoate indicates potential therapeutic applications. Studies have suggested that this compound may act as a prodrug, exhibiting interactions with various biological targets, including enzymes involved in metabolic pathways. Its structural features allow it to participate in enzyme-substrate interactions, which could lead to significant biological effects .

Ethyl 4-hydroxy-3-methylbut-2-enoate can be synthesized through the esterification of 4-hydroxy-3-methylbut-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product. In industrial settings, large-scale production utilizes continuous reactors with optimized conditions for yield and purity .

The applications of ethyl 4-hydroxy-3-methylbut-2-enoate span multiple fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Research: The compound is studied for its potential interactions with enzymes and metabolic pathways.
  • Medicine: Ongoing research explores its role as a prodrug and its possible therapeutic applications.
  • Industrial Use: It is utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups .

Studies examining the interactions of ethyl 4-hydroxy-3-methylbut-2-enoate with biological systems have highlighted its potential effects on enzyme activity and metabolic processes. The compound's ability to act on specific enzyme targets may lead to insights into its therapeutic efficacy and safety profile. Further research is necessary to fully elucidate these interactions and their implications for drug development .

Several compounds share structural similarities with ethyl 4-hydroxy-3-methylbut-2-enoate. A comparison highlights its unique features:

Compound NameStructural FeaturesUniqueness
Ethyl 4-hydroxy-2-methylbut-2-enoateSimilar hydroxyl and alkene groupsDifferent alkene position
Ethyl 4-hydroxy-3-methylbutanoateLacks double bond; saturated structureNo unsaturation
Ethyl 4-hydroxy-3-methylpent-2-enoateLonger carbon chain; similar functional groupsIncreased carbon chain length

Ethyl 4-hydroxy-3-methylbut-2-enoate stands out due to its specific combination of hydroxyl and alkene functionalities, allowing it to engage in a broader range of

XLogP3

0.7

Dates

Last modified: 04-14-2024

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